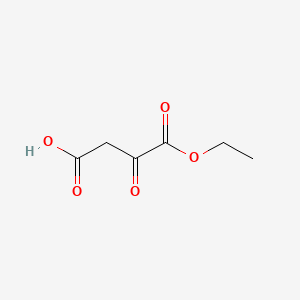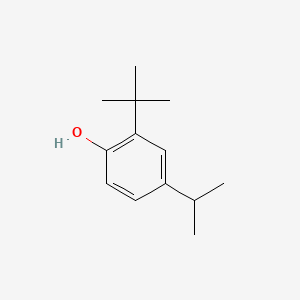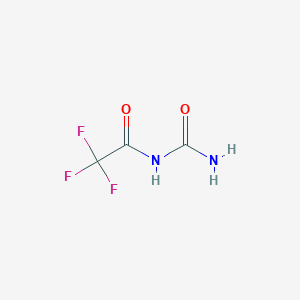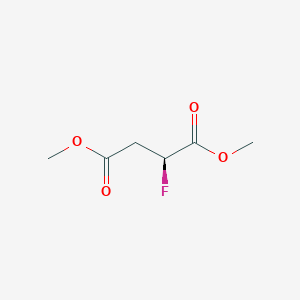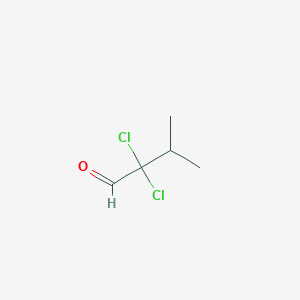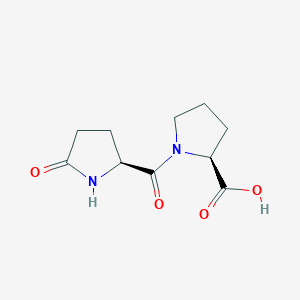
L-Proline, 5-oxo-L-prolyl-
Vue d'ensemble
Description
L-Proline, 5-oxo-L-prolyl- is an optically active form of 5-oxoproline with an L-configuration. . This compound plays a significant role in various biological processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Proline, 5-oxo-L-prolyl- can be synthesized through the cyclization of glutamic acid or glutamine to form a lactam . This reaction typically involves heating glutamic acid at 180°C, resulting in the loss of a water molecule . Additionally, it can be produced enzymatically through the action of γ-glutamyl cyclotransferase .
Industrial Production Methods
Industrial production of L-Proline, 5-oxo-L-prolyl- often involves microbial fermentation processes. Microorganisms that overproduce L-proline are isolated and used to produce this compound on a large scale . These methods are efficient and cost-effective for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 5-oxo-L-prolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include derivatives of L-proline and other related compounds . These products have various applications in different scientific fields.
Applications De Recherche Scientifique
L-Proline, 5-oxo-L-prolyl- has numerous applications in scientific research, including:
Mécanisme D'action
L-Proline, 5-oxo-L-prolyl- exerts its effects through various molecular targets and pathways. It is involved in the metabolism of glutathione and can be converted to glutamate by the enzyme 5-oxoprolinase . This conversion plays a crucial role in glutamate storage and regulation in the brain .
Comparaison Avec Des Composés Similaires
L-Proline, 5-oxo-L-prolyl- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A useful chiral building block for the organic synthesis of pharmaceuticals.
These compounds have different applications and properties, highlighting the uniqueness of L-Proline, 5-oxo-L-prolyl- in various scientific fields.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-6(11-8)9(14)12-5-1-2-7(12)10(15)16/h6-7H,1-5H2,(H,11,13)(H,15,16)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJJYZYEFRQEA-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536030 | |
| Record name | 5-Oxo-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-89-3 | |
| Record name | 5-Oxo-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


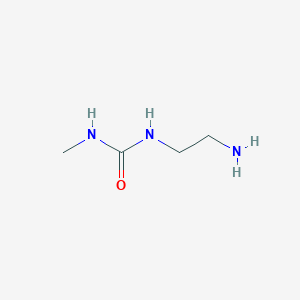
![Propanoic acid,3-[(4-nitrophenyl)thio]-](/img/structure/B3057005.png)
